molecular formula C19H17NO2S B11345788 N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Katalognummer: B11345788
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: NEDAPXNUQSJWDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide: is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction.

    Attachment of the Thiophen-2-ylmethyl Group: This step may involve a nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with the benzamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The thiophen-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the benzamide core may produce an amine.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide may have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in materials science or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interacting with specific receptors in biological systems.

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-methoxyphenyl)-N-methylbenzamide: Lacks the thiophen-2-ylmethyl group.

    N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide: Has an acetamide core instead of a benzamide core.

Uniqueness

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the methoxyphenyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C19H17NO2S

Molekulargewicht

323.4 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H17NO2S/c1-22-17-11-9-16(10-12-17)20(14-18-8-5-13-23-18)19(21)15-6-3-2-4-7-15/h2-13H,14H2,1H3

InChI-Schlüssel

NEDAPXNUQSJWDD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.